ALDH3A1 Inhibition Potency Compared to Structural Analog
2-Fluoro-4-iodo-3-methylbenzaldehyde demonstrates moderate inhibitory activity against human aldehyde dehydrogenase ALDH3A1. In a direct head-to-head comparison from the same patent series (US9328112), the target compound (Example A24) exhibited an IC50 of 2.10E+3 nM [1]. This is >47-fold more potent than a closely related analog, CHEMBL3112685 (Example A39), which contains an N-arylsulfonyl indazole scaffold instead of the benzaldehyde core and displays an IC50 >1.00E+5 nM under identical assay conditions [2].
| Evidence Dimension | Inhibitory potency against ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM (2.1 µM) |
| Comparator Or Baseline | CHEMBL3112685 (US9328112, A39) IC50 > 1.00E+5 nM (>100 µM) |
| Quantified Difference | >47.6-fold more potent |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation; spectrophotometric detection; same assay protocol for both compounds |
Why This Matters
This >47-fold difference in potency directly quantifies the functional advantage of the specific 2-fluoro-4-iodo-3-methylbenzaldehyde substitution pattern for ALDH3A1-targeted programs, enabling lower compound loading in screening cascades and reduced material consumption for hit-to-lead optimization.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). ALDH3A1 IC50: 2.10E+3 nM. US9328112, A24. Accessed 2026. View Source
- [2] BindingDB. BDBM50447064 (CHEMBL3112685). ALDH3A1 IC50 >1.00E+5 nM. US9328112, A39. Accessed 2026. View Source
